![molecular formula C8H8BrN3 B2401705 (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine CAS No. 1216313-40-4](/img/structure/B2401705.png)

(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

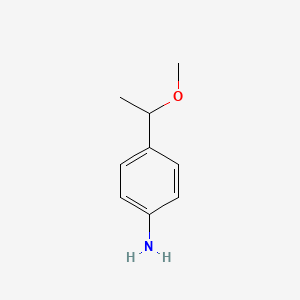

“(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a novel class of pharmaceutical compounds that exhibit a broad range of biological activities .

Synthesis Analysis

The compound can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine .Molecular Structure Analysis

The molecular structure of “(8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine” includes an imidazo[1,2-a]pyridine core, which is an imidazole ring fused with a pyridine moiety .Chemical Reactions Analysis

In the synthesis process, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . 3-Bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

Kinase Inhibitors: The imidazo[1,2-a]pyridine scaffold has been explored as a core structure for kinase inhibitors. By functionalizing the bromoimidazole moiety, researchers can design novel compounds targeting specific kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .

Antiviral Agents: The imidazo[1,2-a]pyridine derivatives have demonstrated antiviral activity against various viruses, including HIV, herpes simplex virus (HSV), and hepatitis C virus (HCV). Researchers can modify the (8-bromo)imidazo[1,2-a]pyridine scaffold to enhance antiviral efficacy .

Organic Synthesis and Catalysis

The synthetic versatility of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine makes it valuable in organic synthesis:

C–C Bond Cleavage: The compound can serve as a precursor for N-(pyridin-2-yl)amides via C–C bond cleavage. Under mild and metal-free conditions, the bromoketone reacts with 2-aminopyridine to form N-(pyridin-2-yl)amides .

One-Pot Tandem Cyclization/Bromination: In ethyl acetate, the same compound undergoes one-pot tandem cyclization/bromination to yield 3-bromoimidazopyridines. This versatile intermediate can be further transformed into other structures .

NMR Spectroscopy

The NH proton in the syn-periplanar conformation of imidazopyridine derivatives appears upfield in NMR spectra, while the anti-periplanar conformation appears downfield .

Green Chemistry

The solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines can be achieved, contributing to environmentally friendly processes. Thin-layer chromatography (TLC) using silica gel GF254 can monitor the reactions .

These applications highlight the diverse roles of (8-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine in various scientific fields. Researchers continue to explore its potential, making it an exciting compound for future investigations . If you need further details or additional applications, feel free to ask! 😊

Safety and Hazards

The safety data sheet for a similar compound, 8-Bromoimidazo[1,2-a]pyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Direcciones Futuras

Imidazo[1,2-a]pyridines have received great attention in recent years due to their varied medicinal applications . They serve as pharmacophores for many molecules with significant biological and therapeutic value . Therefore, developing convenient synthetic methods for these structures is very meaningful . Future research could focus on exploring new methods for constructing amides directly by C–C bond cleavage .

Propiedades

IUPAC Name |

(8-bromoimidazo[1,2-a]pyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c9-7-2-1-3-12-5-6(4-10)11-8(7)12/h1-3,5H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDPUUYUEOVWAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-3H-pyrazolo[3,4-d]triazin-4-one](/img/structure/B2401622.png)

![5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane](/img/structure/B2401624.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2401628.png)

![2-{2-Chloro[(2,5-dichlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2401629.png)

![5-chloro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide](/img/structure/B2401631.png)

![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)

![3-[[1-(3,4-Dimethoxybenzoyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2401635.png)

![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-nitrobenzamide](/img/structure/B2401644.png)